4-(2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-(4-ethoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 2-chloro-6-methylpyrimidine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyrimidine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to changes in biochemical pathways .
Properties
Molecular Formula |
C21H29N5O4S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-[2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H29N5O4S/c1-3-30-18-4-6-19(7-5-18)31(27,28)26-10-8-25(9-11-26)21-22-17(2)16-20(23-21)24-12-14-29-15-13-24/h4-7,16H,3,8-15H2,1-2H3 |
InChI Key |
WSPONNDQVGGBHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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